benzyl (3S)-3-pyridin-3-ylpyrrolidine-1-carboxylate
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Overview
Description
Benzyl (3S)-3-pyridin-3-ylpyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring substituted with a pyridine moiety and a benzyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (3S)-3-pyridin-3-ylpyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Pyridine Moiety: The pyridine group is introduced via nucleophilic substitution or coupling reactions.
Esterification: The final step involves the esterification of the pyrrolidine derivative with benzyl alcohol under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Benzyl alcohol, reduced pyrrolidine derivatives.
Substitution: Various substituted pyridine and pyrrolidine derivatives.
Scientific Research Applications
Benzyl (3S)-3-pyridin-3-ylpyrrolidine-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of benzyl (3S)-3-pyridin-3-ylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Benzyl Alcohol: Shares the benzyl group but lacks the pyrrolidine and pyridine moieties.
Pyridine Derivatives: Compounds with similar pyridine structures but different substituents.
Pyrrolidine Derivatives: Compounds with similar pyrrolidine structures but different substituents.
Uniqueness
Benzyl (3S)-3-pyridin-3-ylpyrrolidine-1-carboxylate is unique due to its combination of a pyrrolidine ring, a pyridine moiety, and a benzyl ester group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C17H18N2O2 |
---|---|
Molecular Weight |
282.34 g/mol |
IUPAC Name |
benzyl (3S)-3-pyridin-3-ylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C17H18N2O2/c20-17(21-13-14-5-2-1-3-6-14)19-10-8-16(12-19)15-7-4-9-18-11-15/h1-7,9,11,16H,8,10,12-13H2/t16-/m1/s1 |
InChI Key |
URRADHFVXKQCTB-MRXNPFEDSA-N |
Isomeric SMILES |
C1CN(C[C@@H]1C2=CN=CC=C2)C(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
C1CN(CC1C2=CN=CC=C2)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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